molecular formula C28H36O13 B018609 Acanthoside B CAS No. 7374-79-0

Acanthoside B

Cat. No.: B018609
CAS No.: 7374-79-0
M. Wt: 580.6 g/mol
InChI Key: WEKCEGQSIIQPAQ-IRBNZIFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acanthoside B can be synthesized through various chemical reactions involving the coupling of specific phenolic compounds. The synthetic route typically involves the use of protective groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of solvents like acetonitrile and methanol, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the roots of Eleutherococcus senticosus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Acanthoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Effects
Acanthoside B has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can attenuate NLRP3-mediated pyroptosis, which is a form of programmed cell death associated with inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as ulcerative colitis .

Cardiovascular Protection
Studies have highlighted the cardioprotective effects of this compound, particularly in the context of myocardial ischemia. The compound appears to influence pathways related to oxidative stress and inflammation, thereby providing a protective effect on cardiac tissues . Additionally, metabolites derived from this compound may contribute to the modulation of gut microbiota, further enhancing cardiovascular health through the production of beneficial short-chain fatty acids .

Neuroprotective Applications
Research indicates that this compound may play a role in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. Its mechanisms may involve the modulation of neuronal signaling pathways and reduction of neuroinflammation .

Research Findings and Case Studies

StudyFocusKey Findings
MDPI Study (2022)Cardiovascular HealthThis compound protects against myocardial ischemia by modulating gut microbiota and enhancing short-chain fatty acid production .
ResearchGate (2022)NeuroprotectionDemonstrated potential for this compound in treating Alzheimer's disease through neuronal signaling modulation .
All-Imm Journal (2022)InflammationConfirmed that this compound attenuates NLRP3-mediated pyroptosis in ulcerative colitis models .

Potential Applications in Drug Development

Given its diverse pharmacological effects, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Drugs : Its ability to inhibit key inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.
  • Cardioprotective Agents : Further research into its cardiovascular benefits could lead to novel treatments for heart diseases.
  • Neuroprotective Therapies : Ongoing studies may reveal its effectiveness in treating neurodegenerative disorders.

Mechanism of Action

Acanthoside B exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

    Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.

    Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.

    Rutin: A flavonoid with comparable antioxidant effects.

Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .

Biological Activity

Acanthoside B, a bioactive compound derived from the plant Saussurea europaea, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a lignan glycoside. Its molecular formula is C₁₈H₂₄O₉, and it features a complex structure that contributes to its pharmacological properties. The compound undergoes metabolic conversion in the body, primarily yielding syringaresinol, which has been identified as a significant metabolite with potent biological effects .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : It has been shown to reduce oxidative stress markers in various models, enhancing the levels of glutathione (GSH) and decreasing malondialdehyde (MDA) levels in brain tissues .
  • Neuroprotective Effects : In animal models of Alzheimer's disease (AD), this compound demonstrated significant improvement in cognitive function. It ameliorated scopolamine-induced cognitive dysfunction by enhancing cholinergic signaling and increasing expression of muscarinic receptors in the brain .
  • Anti-inflammatory Properties : The compound exhibits strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and decreasing nitric oxide (NO) production .
  • Antidiabetic Effects : this compound has been reported to possess α-glucosidase inhibitory activity, suggesting potential benefits in managing blood glucose levels .

Case Studies and Experimental Data

  • Cognitive Dysfunction Model :
    • Study Design : Rats were administered this compound (2 g/kg) for 14 days.
    • Results : Significant improvement was observed in spatial recognition tasks, alongside a decrease in acetylcholinesterase (AChE) activity, indicating enhanced cholinergic function .
  • Oxidative Stress Model :
    • Study Design : Mice were treated with this compound prior to inducing oxidative stress.
    • Results : The treatment led to reduced levels of MDA and increased GSH, demonstrating its antioxidant capacity .
  • Inflammation Model :
    • Study Design : In vitro studies evaluated the effect of this compound on macrophages stimulated with LPS.
    • Results : this compound significantly inhibited the expression of COX-2 and iNOS, highlighting its anti-inflammatory potential .

Data Table

Biological ActivityMechanism of ActionReference
AntioxidantIncreases GSH; decreases MDA
NeuroprotectiveEnhances cholinergic signaling; increases M1 receptors
Anti-inflammatoryInhibits TNF-α, IL-6; decreases NO production
AntidiabeticInhibits α-glucosidase

Q & A

Basic Research Questions

Q. What in vitro assays are commonly used to evaluate the antioxidant activity of Acanthoside B, and what parameters should researchers consider?

this compound’s antioxidant capacity is typically assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Key parameters include:

  • IC50 values : Reported as 9.9 µM (DPPH) and 12.7 µM (ABTS) .
  • Reaction time and temperature : Standardized protocols (e.g., 30-minute incubation at 37°C) to ensure reproducibility.
  • Positive controls : Ascorbic acid or Trolox for comparison. Researchers should validate results with complementary assays (e.g., FRAP) and ensure compound solubility in assay buffers.

Q. How should this compound be stored and handled in laboratory settings to maintain stability?

this compound is supplied as a solid and should be:

  • Stored at -20°C to ensure stability for ≥4 years .
  • Protected from light and moisture to prevent degradation.
  • Reconstituted in DMSO or ethanol (depending on experimental requirements) at concentrations ≤10 mM to avoid solubility issues.

Q. What in vivo models are used to study this compound’s effects on cognitive function?

The scopolamine-induced amnesic mouse model is widely used. Key endpoints include:

  • Behavioral tests : Morris water maze or passive avoidance to assess memory improvement.
  • Oxidative stress markers : Reduced malondialdehyde (MDA) and increased superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in hippocampal tissue .
  • Molecular pathways : Activation of TrkB/CREB/BDNF signaling, measured via Western blot or ELISA.

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro and in vivo anti-inflammatory efficacy?

Discrepancies may arise due to:

  • Bioavailability : this compound’s hydrophilic nature may limit cellular uptake in vitro, whereas in vivo metabolic processes (e.g., hydrolysis to aglycones) could enhance activity .
  • Dosage and administration : Oral vs. intraperitoneal routes may affect pharmacokinetics.
  • Model specificity : LPS-induced NO production in macrophages (in vitro) vs. LPS-induced acute lung injury (ALI) in mice (in vivo). Recommendation : Use pharmacokinetic profiling (e.g., LC-MS) to track metabolite formation and correlate with activity .

Q. What experimental strategies can elucidate this compound’s mechanism of action in neuroprotection?

A multi-omics approach is recommended:

  • Transcriptomics : RNA sequencing to identify differentially expressed genes in hippocampal tissue.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify TrkB/CREB/BDNF pathway proteins.
  • Metabolomics : LC-MS to track oxidative stress markers (e.g., MDA, glutathione ratios). Cross-validation with siRNA knockdown or CRISPR-Cas9 models can confirm target specificity .

Q. What are the gaps in current systematic reviews on this compound’s therapeutic potential, and how can they be addressed?

Existing reviews lack:

  • Dose-response meta-analysis : Pooled data on effective dosages across studies.
  • Comparative efficacy : Head-to-head studies vs. other lignans (e.g., syringaresinol).
  • Long-term toxicity data : Most studies focus on acute effects. Solution : Follow PRISMA guidelines and use databases like PubMed, Web of Science, and Embase for comprehensive literature retrieval .

Q. Methodological Guidelines

Table 1. Key Experimental Parameters for this compound Studies

ParameterIn Vitro RecommendationsIn Vivo Recommendations
Solubility DMSO (≤0.1% final concentration)PBS or carboxymethylcellulose suspension
Dosage Range 1–50 µM (cell-based assays)10–50 mg/kg (mouse models)
Key Assays DPPH/ABTS, NO inhibition (RAW 264.7)Morris water maze, histopathology
Analytical Tools HPLC-UV for purity validationLC-MS/MS for pharmacokinetics

Table 2. Critical Findings from this compound Studies

Study FocusModel UsedKey OutcomeReference
Antioxidant Activity DPPH/ABTS assaysIC50 = 9.9–12.7 µM
Cognitive Enhancement Scopolamine-induced mice↑ SOD, CAT, GPX; ↓ MDA in hippocampus
Anti-inflammatory Effects LPS-induced RAW 264.7 macrophagesInhibition of NO production (IC50 = 18.2 µM)

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGQSIIQPAQ-IRBNZIFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994623
Record name 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7374-79-0
Record name Acanthoside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7374-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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